molecular formula C9H7ClN2O2 B3144766 3-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 56012-06-7

3-(4-Chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B3144766
CAS No.: 56012-06-7
M. Wt: 210.62 g/mol
InChI Key: KOITZTFSFDMNKZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of a 4-chlorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)imidazolidine-2,4-dione typically involves the Bucherer–Bergs reaction. This reaction starts with the corresponding ketones, which are reacted with ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-(4-Chlorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein tyrosine phosphatase-1B (PTP1B), which plays a role in regulating insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose uptake . Additionally, the compound can modulate voltage-dependent sodium channels, which are involved in the transmission of nerve impulses, thereby exhibiting anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its pharmacological properties. The presence of the 4-chlorophenyl group distinguishes it from other imidazolidine-2,4-dione derivatives and contributes to its unique biological activities .

Properties

IUPAC Name

3-(4-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOITZTFSFDMNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352358
Record name 2,4-Imidazolidinedione, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56012-06-7
Record name 2,4-Imidazolidinedione, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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